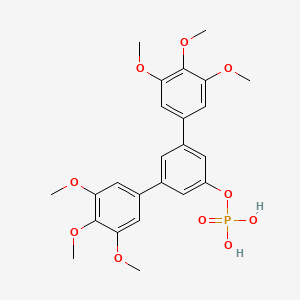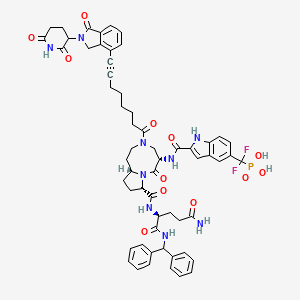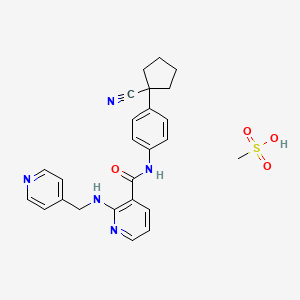
Stafia-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stafia-1 is a the first potent and selective STAT5a inhibitor, displaying high selectivity over STAT5b and other STAT family members.
Wissenschaftliche Forschungsanwendungen
Selective Inhibition of Transcription Factor STAT5a
Stafia-1, identified from a series of symmetrically substituted m-terphenyl phosphates, selectively inhibits the transcription factor STAT5a, distinguishing it from the highly homologous STAT5b. This selective inhibition is significant because Stafia-1 binds to the interface between the SH2 domain and the linker domain of STAT5a. Researchers have developed asymmetrically substituted m-terphenyl phosphates to tailor their binding to the asymmetric STAT5a binding site, enhancing selectivity and activity. This research provides insights into the structure-activity relationships of m-terphenyl phosphates for selective STAT5a inhibition (Müller-Klieser & Berg, 2021).
Contribution to Scaffolding in Scientific Explanations
In the context of educational technology, scaffolding reflection and articulation of scientific explanations is vital. A study utilizing technology-based scaffolds, such as the Progress Portfolio, demonstrated that computer-based scaffolds can support the articulation, reflection, and revision of scientific explanations under certain conditions. This study highlights the importance of scaffolding in facilitating scientific understanding and communication (Land & Zembal-Saul, 2003).
Scaffolding Theory of Aging and Cognition
The Scaffolding Theory of Aging and Cognition (STAC) provides an integrative view of the aging mind, suggesting that increased frontal activation in the aging brain is an adaptive response involving compensatory cognitive scaffolding. This scaffolding process, present throughout the lifespan, utilizes alternative neural circuits to maintain cognitive goals in the face of declining neural structures and functions. STAC is protective of cognitive function in aging and is influenced by factors like cognitive engagement and exercise (Park & Reuter-Lorenz, 2009).
Eigenschaften
Molekularformel |
C24H29O10P |
|---|---|
Molekulargewicht |
508.4598 |
IUPAC-Name |
[3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C24H27O10P/c1-28-19-10-16(11-20(29-2)23(19)32-5)14-7-15(9-18(8-14)34-35(25,26)27)17-12-21(30-3)24(33-6)22(13-17)31-4/h7-13H,1-6H3,(H2,25,26,27) |
InChI-Schlüssel |
BJJSSUWLXVBKSE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC(=C2)OP(=O)(O)O)C3=CC(=C(C(=C3)OC)OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Stafia-1; Stafia 1; Stafia1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)
